molecular formula C8H2BrClF4O B8137557 1-(3-Bromo-4-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one

1-(3-Bromo-4-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one

Cat. No.: B8137557
M. Wt: 305.45 g/mol
InChI Key: HZIOPBVFMXFRHJ-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one is a synthetic organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with a trifluoromethyl ketone group

Preparation Methods

The synthesis of 1-(3-Bromo-4-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Halogenation: The starting material, 2-fluorobenzene, undergoes bromination and chlorination to introduce bromine and chlorine atoms at the desired positions on the phenyl ring.

    Trifluoromethylation: The halogenated intermediate is then subjected to trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions to introduce the trifluoromethyl group.

    Ketone Formation:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(3-Bromo-4-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-4-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: It is employed in biochemical assays to study enzyme kinetics and inhibition.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The trifluoromethyl ketone group is known to enhance binding affinity and selectivity towards target proteins.

Comparison with Similar Compounds

1-(3-Bromo-4-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one can be compared with similar compounds such as:

    2-Bromo-1-chloro-3-fluorobenzene: Lacks the trifluoromethyl ketone group, resulting in different chemical reactivity and applications.

    3-Bromo-4-chloro-2-fluoroacetophenone: Contains a similar halogenated phenyl ring but with an acetophenone group instead of a trifluoromethyl ketone group, leading to different electronic properties and uses.

The presence of the trifluoromethyl ketone group in this compound imparts unique chemical properties, making it distinct from other halogenated phenyl compounds.

Properties

IUPAC Name

1-(3-bromo-4-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrClF4O/c9-5-4(10)2-1-3(6(5)11)7(15)8(12,13)14/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIOPBVFMXFRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)C(F)(F)F)F)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrClF4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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